Copper zinc ferrite
Description
Properties
CAS No. |
228402-49-1 |
|---|---|
Molecular Formula |
CuFe2H8O4Zn |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
copper;iron;zinc;tetrahydrate |
InChI |
InChI=1S/Cu.2Fe.4H2O.Zn/h;;;4*1H2; |
InChI Key |
GQMXTAZKLYTZOE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Cu].[Zn] |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
Magnetic Resonance Imaging (MRI) Contrast Agent
Copper zinc ferrite nanoparticles have been developed as temperature-sensitive contrast agents for MRI. A study demonstrated that these nanoparticles, when coated with poly(ethylene glycol), exhibit superparamagnetic properties and stability in aqueous environments. The nanoparticles were embedded in an agarose gel, showing a significant correlation between temperature changes and MRI image intensity. This indicates their potential for real-time temperature monitoring during medical procedures .
Cancer Treatment
Ferrite nanoparticles are increasingly utilized in cancer therapy due to their magnetic properties and biocompatibility. Research has shown that copper ferrite nanoparticles can enhance the efficacy of conventional cancer treatments by serving as drug carriers. For instance, oxaliplatin-loaded copper ferrite nanoparticles have been developed to improve the bioavailability of anticancer drugs while minimizing toxicity . These nanoparticles also demonstrate antiproliferative effects against various breast cancer cell lines, highlighting their potential in targeted cancer therapies.
Catalytic Applications
Catalysis in Chemical Reactions
This compound has been explored as a catalyst for various chemical reactions due to its high surface area and catalytic activity. A notable application is its role in the thermal decomposition of ammonium nitrate, where cobalt this compound was found to enhance the reaction efficiency significantly . The catalytic properties of this compound are attributed to its unique spinel structure and the presence of copper ions, which facilitate electron transfer during reactions.
Nanocatalysts for Organic Synthesis
Recent studies have reported the synthesis of novel copper-supported zinc ferrites as heterogeneous nanocatalysts for organic reactions. These catalysts operate under mild conditions and exhibit high stability and reusability, making them ideal for green chemistry applications .
Gas Sensing Applications
LPG Sensing
This compound has shown promising results as a sensing material for liquefied petroleum gas (LPG). A study indicated that nanostructured zinc-copper mixed ferrite synthesized via the sol-gel method exhibited maximum sensitivity of 55.33% at elevated temperatures (250°C) when exposed to LPG concentrations . The porous structure of the nanoparticles enhances gas adsorption, leading to improved sensitivity and selectivity.
Environmental Applications
Phosphate Removal from Water
This compound has been investigated for its ability to remove phosphates from wastewater, addressing eutrophication concerns. Functionalized copper ferrites demonstrated high adsorption capacities and magnetic separability, allowing for efficient recovery and reuse after treatment . This application showcases the environmental benefits of utilizing this compound in water purification processes.
Data Tables
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Cu-ZnFe₂O₄ exhibits intermediate lattice parameters between ZnFe₂O₄ (8.44 Å) and CuFe₂O₄ (8.37 Å) due to Cu²⁺ substitution .
- CoFe₂O₄ and NiFe₂O₄ adopt inverse spinel structures, favoring high magnetic anisotropy, while ZnFe₂O₄ is normal spinel .
Magnetic Properties
| Ferrite Type | Saturation Magnetization (Ms, emu/g) | Coercivity (Hc, Oe) | Curie Temperature (°C) |
|---|---|---|---|
| Cu-ZnFe₂O₄ | 30–60 | 50–200 | 300–450 |
| CoFe₂O₄ | 70–90 | 500–3000 | 450–520 |
| NiFe₂O₄ | 50–80 | 100–500 | 580–630 |
| MnFe₂O₄ | 60–80 | 10–50 | 300–350 |
Key Findings :
- Cu-ZnFe₂O₄ shows lower coercivity (50–200 Oe) than CoFe₂O₄, making it suitable for soft magnetism .
- Zn²⁺ in A-sites reduces magnetic dilution, but excessive Cu doping decreases Ms due to Fe³⁺ redistribution .
Electrical and Dielectric Properties
| Ferrite Type | Resistivity (Ω·cm) | Dielectric Constant (ε) at 1 MHz | Activation Energy (eV) |
|---|---|---|---|
| Cu-ZnFe₂O₄ | 10³–10⁶ | 10–50 | 0.3–0.7 |
| Ni-ZnFe₂O₄ | 10⁶–10⁸ | 100–500 | 0.5–0.9 |
| CuFe₂O₄ | 10²–10⁴ | 20–100 | 0.2–0.5 |
| MnFe₂O₄ | 10⁴–10⁶ | 50–200 | 0.4–0.8 |
Insights :
- Cu-ZnFe₂O₄’s moderate resistivity (~10⁵ Ω·cm) balances eddy current losses, ideal for high-frequency applications .
- Ni-ZnFe₂O₄’s ultrahigh resistivity (>10⁶ Ω·cm) suits transformer cores .
Optical Properties
Highlights :
- Cu-ZnFe₂O₄’s tunable bandgap (1.8–2.2 eV) enables visible-light photocatalysis .
- Ni-Co-Zn ferrite films show higher refractive indices (n > 2.6) for optoelectronic devices .
Analysis :
Q & A
Q. What are the common synthesis methods for copper zinc ferrite nanoparticles, and how do they influence structural properties?
this compound nanoparticles are synthesized via coprecipitation, auto-combustion, and EDTA-Citrate complexation. The EDTA-Citrate method involves chelating metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) at controlled pH (5–9) and calcination temperatures (600–1000°C). Higher calcination temperatures (e.g., 800°C) enhance crystallinity and phase purity, while pH adjustments affect precursor homogeneity and cation distribution . The auto-combustion method uses nitrate-fuel mixtures to produce nanosized particles (6–11 nm) with uniform cation substitution, critical for magnetic properties .
Q. How do characterization techniques like XRD and SEM contribute to understanding this compound's structure?
- XRD identifies the cubic spinel phase (Fd-3m space group) and calculates lattice constants (8.331–8.372 Å) and crystallite sizes (32–50 nm) via Scherrer’s equation. For example, Zn substitution increases lattice constants due to larger ionic radii (Zn²⁺: 0.82 Å vs. Ni²⁺: 0.69 Å) .
- SEM/FE-SEM reveals spherical, agglomerated particles (20–50 nm) influenced by magnetic interactions. Agglomeration impacts diffusion pathways and catalytic/magnetic performance .
Q. What are the key structural features of spinel ferrites, and how do they determine material properties?
Spinel ferrites have tetrahedral (A) and octahedral (B) sites. Cation distribution (e.g., Zn²⁺ preferring A-sites, Fe³⁺ in B-sites) governs magnetic and electronic properties. For instance, Cu²⁺ in B-sites enhances electrical conductivity, while Zn²⁺ in A-sites reduces magnetic anisotropy, improving soft magnetic behavior .
Advanced Research Questions
Q. How does the substitution of Zn²⁺, Cu²⁺, and Mg²⁺ affect the magnetic permeability and coercivity of nickel-based ferrites?
Substituting Ni²⁺ with larger ions (Zn²⁺, Cu²⁺, Mg²⁺) increases lattice constants and reduces magnetostriction, lowering coercivity (Hc: 120–60 Oe). Higher Zn content (x=0.7 in Ni₁₋ₓ(Zn₀.₆Mg₀.₂Cu₀.₂)ₓFe₂O₄) boosts initial permeability (76 H/m) due to domain wall motion and reduced internal stresses. Larger particle sizes (11 nm vs. 6 nm) decrease surface anisotropy, favoring multi-domain structures .
Q. What factors influence the photocatalytic efficiency of this compound in dye degradation, and how can they be optimized?
Efficiency depends on bandgap (1.95–2.30 eV), crystallite size (8–32 nm), and calcination temperature. Smaller crystallites (8.38 nm) provide higher surface area, enhancing methylene blue degradation (65% in 8 hours). Bandgap tuning via Cu/Zn ratios extends light absorption to visible spectra, while minimizing electron-hole recombination through defect engineering .
Q. How do variations in synthesis parameters (pH, calcination temperature) impact phase purity and cation distribution?
- pH : At pH=9, EDTA-Citrate precursors form stable chelates, ensuring homogeneous cation mixing. Lower pH (<7) risks incomplete chelation, leading to impurity phases (e.g., α-Fe₂O₃) .
- Calcination : 800°C annealing yields pure spinel phases, while 600°C may retain amorphous residues. Prolonged calcination (12 hours) increases grain size but may induce cation redistribution .
Q. How can conflicting data on lattice parameter changes in substituted ferrites be resolved?
Discrepancies arise from synthesis methods (coprecipitation vs. auto-combustion) and characterization limits. For example, lattice expansion in auto-combustion-synthesized Ni-Zn-Cu ferrites (8.372 Å at x=0.7) aligns with Vegard’s law, whereas coprecipitation may show smaller changes due to incomplete substitution . Cross-validation using EDS and HRTEM ensures accurate cation distribution analysis .
Q. What mechanisms explain the relationship between particle size and magnetic properties?
Smaller particles (<20 nm) exhibit single-domain behavior with high coercivity, while larger particles (>30 nm) transition to multi-domain structures, reducing Hc. Domain wall mobility in multi-domain particles enhances initial permeability (e.g., 71.37 emu/g at x=0.7) .
Q. How does reductive leaching enhance zinc ferrite decomposition in hydrometallurgical processes?
Reductive agents (e.g., SO₂) lower solution potential, converting Fe³⁺ to Fe²⁺, which alleviates passivation and improves Zn recovery. Optimal Fe²⁺/Fe³⁺ ratios (1:1) maximize leaching rates by reducing interfacial resistance .
Q. How does the auto-combustion method achieve homogeneous cation distribution in substituted ferrites?
The exothermic reaction (200–300°C) between metal nitrates and fuels (e.g., glycine) ensures rapid, uniform precursor decomposition. This yields nanocrystalline powders with controlled stoichiometry (e.g., Ni₀.₃Zn₀.₄₂Mg₀.₁₄Cu₀.₁₄Fe₂O₄) and minimal phase segregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
